molecular formula C12H18BrNO3 B6224459 tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate CAS No. 2763754-99-8

tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B6224459
CAS No.: 2763754-99-8
M. Wt: 304.2
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Description

tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a bromoethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Step 1 Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Step 2 Introduction of the tert-butyl Ester: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Step 3 Addition of the Hydroxyl Group: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Step 4 Incorporation of the Bromoethynyl Group: The bromoethynyl group is typically added through halogenation reactions involving bromine and acetylene derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The bromoethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The bromine atom in the bromoethynyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Conversion to a ketone or aldehyde.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, making it useful in drug discovery.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(2-chloroethynyl)-3-hydroxypiperidine-1-carboxylate
  • tert-butyl 3-(2-iodoethynyl)-3-hydroxypiperidine-1-carboxylate
  • tert-butyl 3-(2-fluoroethynyl)-3-hydroxypiperidine-1-carboxylate

Uniqueness

tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.

Properties

CAS No.

2763754-99-8

Molecular Formula

C12H18BrNO3

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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